molecular formula C15H14ClNO3 B2737607 1-Chloronaphthalen-2-yl morpholine-4-carboxylate CAS No. 526190-29-4

1-Chloronaphthalen-2-yl morpholine-4-carboxylate

Cat. No.: B2737607
CAS No.: 526190-29-4
M. Wt: 291.73
InChI Key: FETAMOVNKRIPDK-UHFFFAOYSA-N
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Description

1-Chloronaphthalen-2-yl morpholine-4-carboxylate is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug synthesis, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloronaphthalen-2-yl morpholine-4-carboxylate typically involves the reaction of 1-chloronaphthalene with morpholine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced production techniques can enhance the efficiency and scalability of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloronaphthalen-2-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

1-Chloronaphthalen-2-yl morpholine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Chloronaphthalen-2-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromonaphthalen-2-yl morpholine-4-carboxylate
  • 1-Iodonaphthalen-2-yl morpholine-4-carboxylate
  • 1-Fluoronaphthalen-2-yl morpholine-4-carboxylate

Uniqueness

1-Chloronaphthalen-2-yl morpholine-4-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom influences its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(1-chloronaphthalen-2-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-14-12-4-2-1-3-11(12)5-6-13(14)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETAMOVNKRIPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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